3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid
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Overview
Description
3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ABNO and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve solvents like THF and reaction temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates, resulting in the formation of carbonyl compounds . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid can be compared with other similar compounds, such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): This compound is a stable nitroxyl radical that efficiently catalyzes the oxidation of alcohols.
3,7-Diazabicyclo[3.3.1]nonane-1,5-dicarboxylic acid: This compound has a similar bicyclic structure but includes an additional nitrogen atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15NO5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid |
InChI |
InChI=1S/C11H15NO5/c1-12-5-10(8(14)15)3-2-4-11(6-12,7(10)13)9(16)17/h2-6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
REKQMJJIHKTJMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCC(C1)(C2=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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